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Compound Name:
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Cat. No.: B2956271 Get Quote

An In-Depth Technical Guide to (1R,2S)-2-Amino-1,2-diphenylethanol CAS Number: 23190-

16-1 Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract
(1R,2S)-2-Amino-1,2-diphenylethanol is a highly valuable chiral amino alcohol extensively

utilized in asymmetric synthesis. Its rigid diphenyl structure and defined stereochemistry make

it an effective precursor for chiral catalysts and a reliable chiral auxiliary. This document

provides a comprehensive technical overview of its physicochemical properties, synthesis, and

core applications, including detailed experimental protocols and mechanistic pathways.

Physicochemical Properties
(1R,2S)-2-Amino-1,2-diphenylethanol is typically a white to off-white crystalline solid. Its key

properties are summarized in the table below, providing a foundation for its use in various

synthetic applications.
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Property Value Reference(s)

CAS Number 23190-16-1 [1][2]

Molecular Formula C₁₄H₁₅NO [1][2]

Molecular Weight 213.28 g/mol [1][2]

Appearance
White to light-yellow

powder/solid
[2][3]

Melting Point 142-144 °C [1]

Optical Rotation
[α]²⁵/D −7.0° (c = 0.6 in

ethanol)
[1]

Purity ≥ 99% [2]

Synthesis
The primary route to synthesizing the erythro diastereomer, (1R,2S)-2-amino-1,2-
diphenylethanol, is through the stereoselective reduction of a benzoin-derived precursor. A

common and effective method is the catalytic hydrogenation of benzoin oxime. This reaction

preferentially yields the erythro amino alcohol with good diastereoselectivity.
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Caption: Synthesis workflow for (1R,2S)-2-Amino-1,2-diphenylethanol.

Experimental Protocol: Synthesis via Catalytic
Hydrogenation of Benzoin Oxime
This protocol describes the stereoselective reduction of benzoin oxime to yield (1R,2S)-2-
amino-1,2-diphenylethanol. The hydrogenation of the oxime leads to the formation of the

erythro amino alcohol with a diastereomeric excess of approximately 80%.[1]

Materials:

Benzoin Oxime

Palladium on charcoal (Pd/C, 10%)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b2956271?utm_src=pdf-body-img
https://www.benchchem.com/product/b2956271?utm_src=pdf-body
https://www.benchchem.com/product/b2956271?utm_src=pdf-body
https://www.benchchem.com/product/b2956271?utm_src=pdf-body
https://www.researchgate.net/publication/243807301_Synthesis_and_characterization_of_2-3H_1R2S-_-2-amino-12-diphenylethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2956271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethanol (or other suitable solvent)

Hydrogen gas (H₂)

Standard hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

In a suitable hydrogenation vessel, dissolve benzoin oxime in ethanol.

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g.,

Nitrogen or Argon). The catalyst loading is typically 5-10 mol% relative to the substrate.

Seal the reaction vessel and connect it to the hydrogenation apparatus.

Purge the vessel several times with hydrogen gas to remove any air.

Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atm).

Stir the reaction mixture vigorously at room temperature.

Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like

TLC or HPLC.

Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the excess

hydrogen gas and purge the vessel with an inert gas.

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the

Celite pad with additional ethanol to ensure complete recovery of the product.

Combine the filtrate and washings and remove the solvent under reduced pressure using a

rotary evaporator.

The resulting crude solid is the erythro-enriched 2-amino-1,2-diphenylethanol. Further

purification can be achieved by recrystallization from a suitable solvent system (e.g.,

ethanol/water or toluene) to improve both chemical and diastereomeric purity.

Applications in Asymmetric Synthesis
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(1R,2S)-2-Amino-1,2-diphenylethanol is a cornerstone reagent in two major areas of

asymmetric synthesis: as a precursor to oxazaborolidine catalysts for reductions and as a chiral

auxiliary for diastereoselective transformations.

Precursor for Corey-Bakshi-Shibata (CBS) Catalysts
One of the most powerful applications of this amino alcohol is as a precursor for the in situ

generation of a chiral oxazaborolidine catalyst, commonly known as a CBS catalyst. This

catalyst is highly effective for the enantioselective reduction of prochiral ketones to chiral

secondary alcohols using a borane source. The oxazaborolidine derived from (1R,2S)-2-
amino-1,2-diphenylethanol is known to produce excellent enantioselectivities, often

exceeding 99% ee for substrates like acetophenone.[1]
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Caption: Catalytic cycle for the enantioselective CBS reduction of a ketone.

This protocol describes the reduction of acetophenone to (R)-1-phenylethanol using a CBS

catalyst generated in situ from (1R,2S)-2-amino-1,2-diphenylethanol.
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Materials:

(1R,2S)-2-Amino-1,2-diphenylethanol

Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

Acetophenone

Anhydrous tetrahydrofuran (THF)

Methanol

1 M Hydrochloric acid (HCl)

Standard glassware for anhydrous, inert atmosphere reactions

Procedure:

To a dry, nitrogen-flushed round-bottom flask, add (1R,2S)-2-amino-1,2-diphenylethanol
(0.10 equivalents).

Add anhydrous THF to dissolve the amino alcohol.

Cool the solution to 0 °C in an ice bath.

Slowly add BH₃·THF solution (approx. 0.6 equivalents) dropwise to the stirred solution. Allow

the mixture to stir for 15-20 minutes at 0 °C to form the oxazaborolidine catalyst in situ.

In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.

Add the acetophenone solution dropwise to the catalyst-borane mixture at 0 °C over a period

of 10-15 minutes.

Stir the reaction at 0 °C, monitoring its progress by TLC until the acetophenone is consumed.

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C to

destroy any excess borane.

Warm the mixture to room temperature and remove the THF under reduced pressure.
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Add diethyl ether to the residue, followed by 1 M HCl. Stir the mixture for 30 minutes.

Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine,

then dry over anhydrous magnesium sulfate (MgSO₄).

Filter the solution and concentrate under reduced pressure to yield the crude (R)-1-

phenylethanol.

Purify the product by flash chromatography if necessary. Determine the yield and

enantiomeric excess (ee%) using chiral GC or HPLC analysis.

Substrate
Catalyst
Precursor

Reductant Yield ee (%)

Acetophenone

(1R,2S)-2-

Amino-1,2-

diphenylethanol

Borane High >99

ω-Bromo

Acetophenone

(1R,2S)-2-

Amino-1,2-

diphenylethanol

Borane High >96

Table data derived from reference[1].

Chiral Auxiliary for Diastereoselective Reactions
The amino alcohol can be converted into a chiral oxazolidinone, a class of auxiliaries

popularized by David Evans. This auxiliary is covalently attached to a substrate, directing

subsequent reactions (e.g., alkylations, aldol reactions) to occur on a specific face of the

molecule, thereby creating new stereocenters with high diastereoselectivity. The auxiliary can

be cleaved and recovered after the reaction.
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Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

This protocol details the conversion of the amino alcohol into its corresponding oxazolidinone

auxiliary using triphosgene.[2]

Materials:

(1R,2S)-2-Amino-1,2-diphenylethanol

Triphosgene [bis(trichloromethyl) carbonate]

Triethylamine (Et₃N)

Dichloromethane (DCM), anhydrous

Methanol, Water, 1 M HCl

Standard glassware for anhydrous reactions

Procedure:

Charge a three-necked, round-bottomed flask with (1R,2S)-2-amino-1,2-diphenylethanol
(1.0 eq) and anhydrous DCM. Cool the flask in an ice-water bath.

Add triethylamine (2.1-2.2 eq).
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Prepare a solution of triphosgene (0.35 eq) in anhydrous DCM.

Add the triphosgene solution dropwise to the reaction mixture over 1 hour, ensuring the

internal temperature remains below 10 °C.

After the addition is complete, stir the mixture for an additional 2 hours at the same

temperature.

Quench the reaction by adding water and methanol and stir for 30 minutes.

Concentrate the mixture under reduced pressure.

Add water to the residue and stir vigorously. Collect the resulting precipitate by filtration.

Wash the precipitate with 1 M HCl and then with water.

Dry the solid product under vacuum to yield (4R,5S)-4,5-diphenyl-2-oxazolidinone as

colorless crystals. This auxiliary can then be used in subsequent diastereoselective

reactions, such as alkylations, after N-acylation.

Reaction Type Auxiliary System Diastereomeric Ratio (d.r.)

Diastereoselective Alkylation Evans Oxazolidinone >98:2

Table data is representative for this class of auxiliary, derived from reference[4].

Conclusion
(1R,2S)-2-Amino-1,2-diphenylethanol is a versatile and indispensable tool in modern

asymmetric synthesis. Its utility as a precursor for highly effective CBS reduction catalysts and

as a robust chiral auxiliary provides reliable and predictable stereochemical control. The

detailed protocols and mechanistic understanding presented in this guide serve as a practical

resource for researchers aiming to leverage this reagent for the efficient synthesis of

enantiomerically pure molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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